molecular formula C26H19BO2 B13704031 4,5-Diphenylanthracene-9-boronic Acid

4,5-Diphenylanthracene-9-boronic Acid

Cat. No.: B13704031
M. Wt: 374.2 g/mol
InChI Key: AZKIQGVAOQSSQO-UHFFFAOYSA-N
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Description

4,5-Diphenylanthracene-9-boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound features an anthracene core substituted with phenyl groups at the 4 and 5 positions and a boronic acid group at the 9 position. The anthracene core is a polycyclic aromatic hydrocarbon, which imparts unique photophysical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenylanthracene-9-boronic Acid typically involves the functionalization of an anthracene derivative. One common method is the Suzuki-Miyaura coupling reaction, where a bromoanthracene derivative reacts with a phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenylanthracene-9-boronic Acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The anthracene core can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl rings .

Properties

Molecular Formula

C26H19BO2

Molecular Weight

374.2 g/mol

IUPAC Name

(4,5-diphenylanthracen-9-yl)boronic acid

InChI

InChI=1S/C26H19BO2/c28-27(29)26-22-15-7-13-20(18-9-3-1-4-10-18)24(22)17-25-21(14-8-16-23(25)26)19-11-5-2-6-12-19/h1-17,28-29H

InChI Key

AZKIQGVAOQSSQO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=C(C2=CC3=C1C=CC=C3C4=CC=CC=C4)C5=CC=CC=C5)(O)O

Origin of Product

United States

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